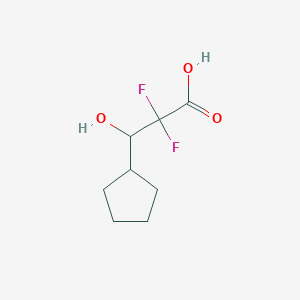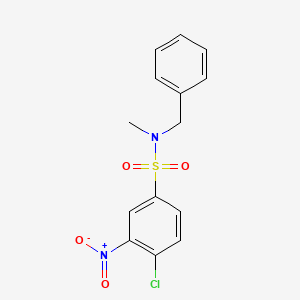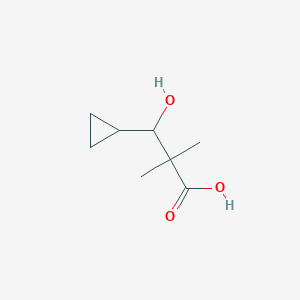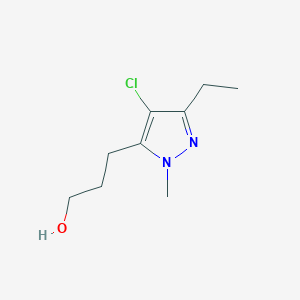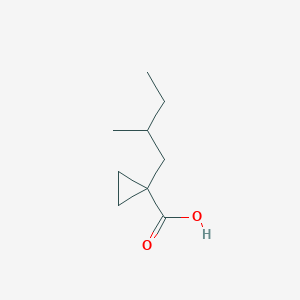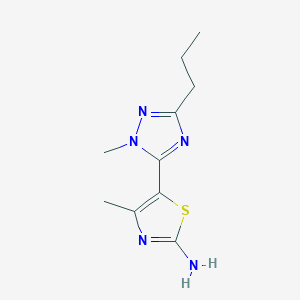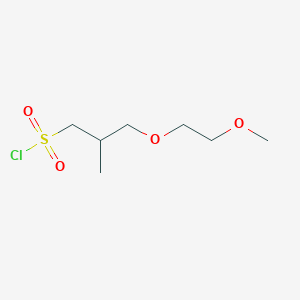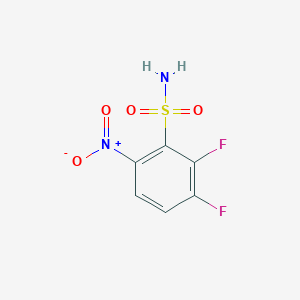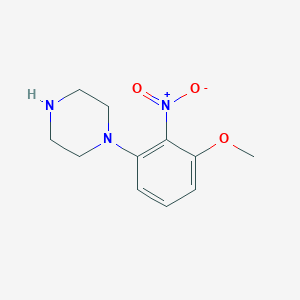
4-Ethyl-2,5-difluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2,5-difluoroaniline is an organic compound with the molecular formula C8H9F2N. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with ethyl and fluorine groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,5-difluoroaniline can be achieved through several methods. One common approach involves the diazotization of this compound followed by a substitution reaction. The Balz-Schiemann reaction is often employed, where the diazonium salt is formed and subsequently decomposed to introduce the fluorine atoms .
Industrial Production Methods: In industrial settings, continuous-flow reactors are utilized to enhance the efficiency and safety of the synthesis process. This method allows for better control over reaction conditions, reducing the risk of side reactions and improving yield .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyl-2,5-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2,5-difluoroaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs due to its unique chemical properties.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides.
Dyestuff: The compound is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2,5-difluoroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
2,5-Difluoroaniline: Similar in structure but lacks the ethyl group.
4-Ethyl-2,6-difluoroaniline: Similar but with fluorine atoms at different positions.
Uniqueness: 4-Ethyl-2,5-difluoroaniline is unique due to the specific positioning of the ethyl and fluorine groups, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C8H9F2N |
|---|---|
Molekulargewicht |
157.16 g/mol |
IUPAC-Name |
4-ethyl-2,5-difluoroaniline |
InChI |
InChI=1S/C8H9F2N/c1-2-5-3-7(10)8(11)4-6(5)9/h3-4H,2,11H2,1H3 |
InChI-Schlüssel |
KCSPQZBOWVDUBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1F)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid](/img/structure/B13625227.png)
![3-Ethyl-1-azaspiro[3.3]heptane](/img/structure/B13625228.png)

